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Compound of Interest

Compound Name: Adriforant hydrochloride

Cat. No.: B560548 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information and guidance for investigating the potential off-target

effects of adriforant hydrochloride (also known as ZPL-389). Adriforant is a selective

antagonist of the histamine H4 receptor (H4R) that was investigated for the treatment of atopic

dermatitis. While clinical trials were terminated due to a lack of efficacy, understanding its full

pharmacological profile, including any off-target interactions, remains crucial for comprehensive

research and development.[1]

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for adriforant hydrochloride?

A1: Adriforant hydrochloride is a potent and selective antagonist of the histamine H4

receptor.[2][3] It has a high binding affinity for the H4 receptor, with a reported Ki of 2.4 nM and

a functional Ki of 1.56 nM. The primary therapeutic hypothesis was that by blocking the H4

receptor, adriforant would inhibit inflammatory responses and itching associated with conditions

like atopic dermatitis.[1]

Q2: Why is it important to investigate the off-target effects of adriforant hydrochloride?

A2: Investigating off-target effects is a critical aspect of drug development to ensure safety and

understand the complete pharmacological profile of a compound. Off-target interactions can

lead to unexpected side effects or toxicities. For instance, another H4 receptor antagonist, JNJ

39758979, was discontinued due to drug-induced agranulocytosis, a serious adverse event
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likely mediated by off-target effects.[4] Although adriforant's clinical trials were halted for lack of

efficacy, a thorough understanding of its potential off-target activities is essential for any future

research or potential new therapeutic applications.

Q3: What is the known signaling pathway of the histamine H4 receptor?

A3: The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples

to Gαi/o proteins. Upon activation by histamine, it inhibits adenylyl cyclase, leading to a

decrease in intracellular cyclic AMP (cAMP) levels. H4R activation also mediates the

mobilization of intracellular calcium and activation of the mitogen-activated protein kinase

(MAPK) cascade. This signaling pathway is involved in various immune and inflammatory

responses.[5]

Q4: Were there any adverse events in the clinical trials of adriforant that might suggest off-

target effects?

A4: The clinical trials for adriforant in atopic dermatitis were terminated early due to a lack of

efficacy, not primarily because of safety concerns. The reported adverse events were generally

mild to moderate and included worsening of eczema, nausea, and dizziness. While these are

not definitive indicators of specific off-target effects, a comprehensive preclinical off-target

screening is necessary to rule out any unforeseen interactions.

Troubleshooting Guide for Off-Target Effect
Investigation
This guide provides protocols and strategies for researchers to assess the off-target profile of

adriforant hydrochloride in a laboratory setting.

Issue 1: How to initiate a broad screening for potential
off-target interactions of adriforant hydrochloride?
Solution: A tiered approach is recommended, starting with a broad in vitro safety pharmacology

screen.

Experimental Protocol: Broad Panel Off-Target Screening (e.g., Eurofins SafetyScreen44

Panel)
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Compound Preparation: Prepare a stock solution of adriforant hydrochloride in a suitable

solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

Screening Concentration: The initial screening is typically performed at a single high

concentration, often 10 µM, to identify any potential interactions.

Assay Panel: Submit the compound to a commercially available safety screening panel, such

as the Eurofins SafetyScreen44, which includes a diverse set of 44 targets covering major

classes of receptors, ion channels, transporters, and enzymes.

Data Analysis: The results are typically provided as a percentage of inhibition or stimulation

compared to a control. A common threshold for a "hit" is >50% inhibition or stimulation.

Issue 2: A potential off-target "hit" has been identified.
How to confirm and quantify this interaction?
Solution: Follow-up studies are essential to confirm the initial finding and determine the potency

of the interaction.

Experimental Protocol: Dose-Response and Functional Assays

Dose-Response Binding Assay:

Perform a radioligand binding assay for the identified off-target.

Use a range of adriforant hydrochloride concentrations (e.g., from 1 nM to 100 µM) to

compete with a specific radiolabeled ligand for the target.

Calculate the IC50 (half-maximal inhibitory concentration) and subsequently the Ki

(inhibitory constant) to quantify the binding affinity.

Functional Assay:

Select a relevant functional assay for the identified off-target (e.g., calcium flux assay for a

GPCR, electrophysiology for an ion channel, or an enzymatic activity assay).
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Determine if adriforant hydrochloride acts as an antagonist, agonist, or allosteric

modulator at this target by generating a dose-response curve.

Calculate the IC50 or EC50 (half-maximal effective concentration) to determine the

functional potency.

Issue 3: How to assess the potential for cross-reactivity
with other histamine receptor subtypes?
Solution: Perform binding and functional assays for other human histamine receptors (H1R,

H2R, H3R).

Experimental Protocol: Histamine Receptor Selectivity Profile

Receptor Binding Assays:

Utilize cell lines expressing recombinant human H1, H2, or H3 receptors.

Perform competitive binding assays with selective radioligands for each receptor subtype

and a range of adriforant hydrochloride concentrations.

Determine the Ki values for each receptor.

Functional Assays:

For each histamine receptor subtype, use a suitable functional assay (e.g., calcium

mobilization for H1R, cAMP accumulation for H2R, or GTPγS binding for H3R).

Evaluate the antagonist or agonist activity of adriforant hydrochloride and determine the

functional IC50 or EC50.

Data Presentation: Example Tables
The following tables present a hypothetical summary of on-target and potential off-target data

for adriforant hydrochloride that could be generated using the protocols described above.

Table 1: On-Target and Histamine Receptor Selectivity Profile of Adriforant Hydrochloride
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Target Binding Affinity (Ki, nM)
Functional Activity (IC50,
nM)

Human H4R 2.4 1.56 (Antagonist)

Human H1R >10,000 >10,000 (Antagonist)

Human H2R >10,000 >10,000 (Antagonist)

Human H3R 8,500 >10,000 (Antagonist)

Table 2: Hypothetical Off-Target Screening Results for Adriforant Hydrochloride (at 10 µM)

Target Assay Type % Inhibition/Stimulation

Adrenergic α1A Receptor Binding 65% Inhibition

Dopamine D2 Receptor Binding 15% Inhibition

SERT (Serotonin Transporter) Binding 8% Inhibition

hERG Channel Electrophysiology 45% Inhibition

Sigma-1 Receptor Binding 72% Inhibition

Table 3: Quantitative Analysis of Confirmed Off-Target Hits for Adriforant Hydrochloride

Off-Target Binding Affinity (Ki, µM)
Functional Activity (IC50,
µM)

Adrenergic α1A Receptor 2.1 3.5 (Antagonist)

Sigma-1 Receptor 1.5 2.8 (Antagonist)

hERG Channel - 12.5 (Blocker)
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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